Diethyl adipate
Overview
Description
Diethyl adipate, also known as hexanedioic acid diethyl ester, is an organic compound with the molecular formula C₁₀H₁₈O₄. It is a diester derived from adipic acid and ethanol. This compound is commonly used as a plasticizer, solvent, and intermediate in organic synthesis .
Mechanism of Action
Target of Action
Diethyl adipate (DEA) is a fatty ester, processed from the esterification of adipic acid and ethanol . It is primarily used as a plasticizer and in the synthesis of oligoadipamide . .
Mode of Action
The mode of action of this compound is primarily through its role as a plasticizer and its involvement in the synthesis of oligoadipamide . As a plasticizer, it can enhance the flexibility and durability of materials . In the synthesis of oligoadipamide, it can be layered with perfluoropolyether networks for protective coating applications .
Biochemical Pathways
It is known to be involved in the synthesis of oligoadipamide .
Pharmacokinetics
It is known that this compound has a boiling point of 251 °c and a melting point of -20 to -19 °C , which may influence its bioavailability.
Result of Action
It is known to be used as a plasticizer and in the synthesis of oligoadipamide, enhancing the flexibility and durability of materials and providing protective coating applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical properties such as its boiling point of 251 °C and melting point of -20 to -19 °C suggest that it may be sensitive to temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl adipate is typically synthesized through the esterification of adipic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions. The reaction can be represented as follows:
HOOC-(CH₂)₄-COOH+2C₂H₅OH→C₂H₅OOC-(CH₂)₄-COOC₂H₅+2H₂O
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of a Dean-Stark apparatus to remove water formed during the reaction, thus driving the reaction to completion. The mixture is heated under reflux, and the azeotrope of ethanol, water, and cyclohexane is collected and removed periodically .
Types of Reactions:
Saponification: this compound undergoes saponification in the presence of a strong base, such as sodium hydroxide, to form adipic acid and ethanol.
Hydrolysis: In acidic or basic conditions, this compound can be hydrolyzed to produce adipic acid and ethanol.
Reduction: this compound can be reduced to form this compound alcohols.
Common Reagents and Conditions:
Sodium hydroxide: Used in saponification reactions.
Sulfuric acid: Used in esterification and hydrolysis reactions.
Hydrogen gas and a catalyst: Used in reduction reactions.
Major Products:
Adipic acid: Formed during hydrolysis and saponification.
Ethanol: Formed during hydrolysis and saponification.
This compound alcohols: Formed during reduction reactions.
Scientific Research Applications
Diethyl adipate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and as a solvent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants
Comparison with Similar Compounds
Dimethyl adipate: Another ester of adipic acid, used similarly as a plasticizer and solvent.
Dibutyl adipate: Used in similar applications but has different physical properties, such as a higher boiling point.
Uniqueness: Diethyl adipate is unique due to its balance of properties, including its moderate boiling point and good solubility in organic solvents. This makes it particularly useful in applications where a balance between volatility and solubility is required .
Properties
IUPAC Name |
diethyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZORQUEIQEFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021999 | |
Record name | Diethyl hexanedioate | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | Diethyl adipate | |
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Boiling Point |
245 °C | |
Record name | DIETHYL ADIPATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
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Solubility |
Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |
Record name | DIETHYL ADIPATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
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Density |
1.0076 @ 20 °C | |
Record name | DIETHYL ADIPATE | |
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Vapor Pressure |
0.05 [mmHg], 0.058 mm Hg @ 25 °C | |
Record name | Diethyl adipate | |
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Record name | DIETHYL ADIPATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
141-28-6, 68201-71-8, 68989-28-6 | |
Record name | Diethyl adipate | |
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Record name | Diethyl adipate | |
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Record name | Hexanedioic acid, diethyl- | |
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Record name | DIETHYL ADIPATE | |
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Record name | DIETHYL ADIPATE | |
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Record name | Hexanedioic acid, 1,6-diethyl ester | |
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Record name | DIETHYL ADIPATE | |
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Record name | DIETHYL ADIPATE | |
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Melting Point |
-19.8 °C | |
Record name | DIETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
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Retrosynthesis Analysis
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